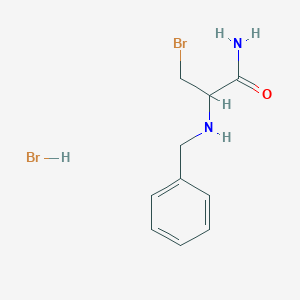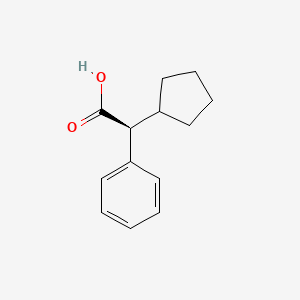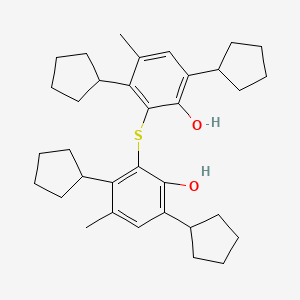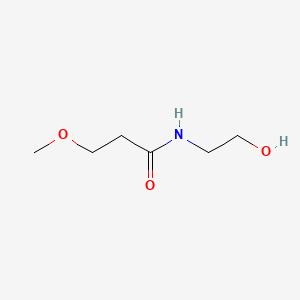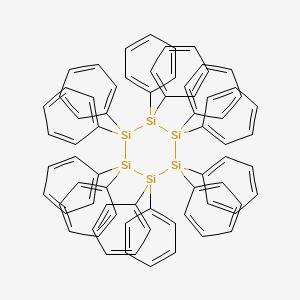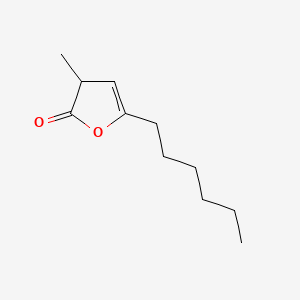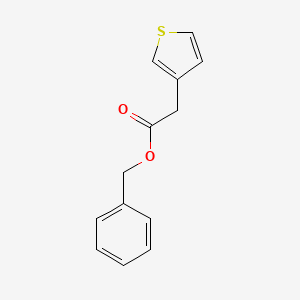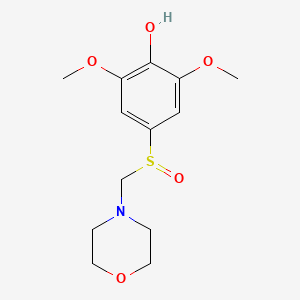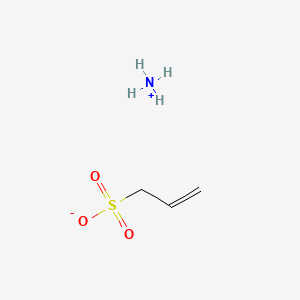
Ammonium prop-2-enesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium prop-2-enesulphonate is a chemical compound with the molecular formula C3H9NO3S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its sulphonate group attached to a propene backbone, making it a versatile reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium prop-2-enesulphonate can be synthesized through several methods. One common approach involves the reaction of propene with sulfur trioxide to form prop-2-enesulphonic acid, which is then neutralized with ammonium hydroxide to yield this compound. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where propene and sulfur trioxide are reacted under optimized conditions. The resulting prop-2-enesulphonic acid is then neutralized with ammonium hydroxide in a continuous process to produce the final compound. This method ensures a consistent and high-yield production suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium prop-2-enesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphonate derivatives.
Reduction: Reduction reactions can convert the sulphonate group to other functional groups.
Substitution: The sulphonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulphonate esters, while substitution reactions can produce a wide range of sulphonate derivatives.
Aplicaciones Científicas De Investigación
Ammonium prop-2-enesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulphonate esters and other derivatives.
Biology: The compound is employed in biochemical assays and as a buffer in various biological experiments.
Industry: this compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ammonium prop-2-enesulphonate involves its interaction with various molecular targets. The sulphonate group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, affecting their structure and function. This interaction can lead to changes in enzyme activity, protein folding, and other biochemical processes.
Comparación Con Compuestos Similares
Ammonium prop-2-enesulphonate can be compared with other similar compounds such as ammonium propionate and ammonium acetate. While all these compounds contain ammonium ions, their unique functional groups (sulphonate, propionate, acetate) confer different chemical properties and reactivities.
Similar Compounds
Ammonium propionate: Contains a propionate group and is used in similar applications but has different reactivity.
Ammonium acetate: Contains an acetate group and is commonly used as a buffer in biochemical applications.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties make it a valuable reagent in synthetic chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industrial applications.
Propiedades
Número CAS |
7647-13-4 |
|---|---|
Fórmula molecular |
C3H9NO3S |
Peso molecular |
139.18 g/mol |
Nombre IUPAC |
azanium;prop-2-ene-1-sulfonate |
InChI |
InChI=1S/C3H6O3S.H3N/c1-2-3-7(4,5)6;/h2H,1,3H2,(H,4,5,6);1H3 |
Clave InChI |
URDBDUGGLGARJQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCS(=O)(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





